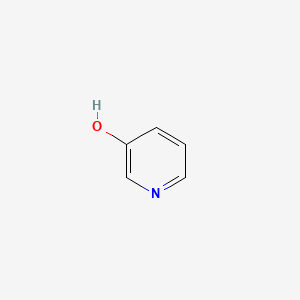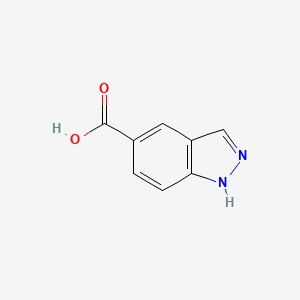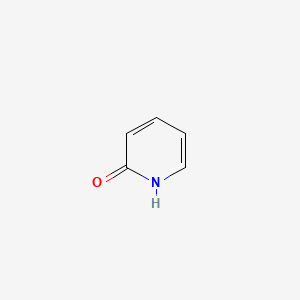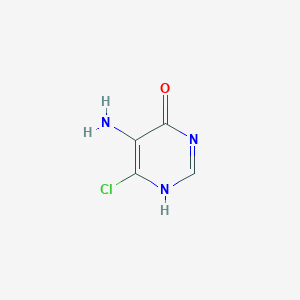
3-Hydroxypyridine
概要
説明
3-Hydroxypyridine is a monohydroxypyridine where the hydrogen at position 3 in pyridine has been replaced by a hydroxy group . It has been detected as a thermal degradation product from the smoke of the burning leaves of Salvia divinorum, a Mexican psychoactive plant .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, a study reported the synthesis of this compound phosphates . Another study reported the synthesis and structure-activity relationship of this compound-2 .Molecular Structure Analysis
The molecular formula of this compound is C5H5NO . The InChIKey is GRFNBEZIAWKNCO-UHFFFAOYSA-N . The molecular weight is 95.10 g/mol . The IUPAC name is pyridin-3-ol .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been reported that bio-based furfural can be converted into 3-hydroxypyridines over a Raney Fe catalyst . Another study reported that hydroxypyridines are readily converted to the corresponding O-sulphamates and triflates and these derivatives undergo transition metal catalysed C-C coupling reaction .Physical And Chemical Properties Analysis
This compound is a beige powder solid with no odor . Its pH is 6 - 6.5 (3 %), melting point/range is 123 - 130 °C / 253.4 - 266 °F, and boiling point/range is 180 °C / 356 °F at 22 mmHg .科学的研究の応用
Tyrosinase Inhibition and Iron Chelation : 3-Hydroxypyridine-4-ones, derivatives of this compound, have potential as orally active chelators of iron(III) and could be used in treating thalassemia. However, they inhibit tyrosinase, an enzyme involved in melanin production. Alkyl substitution at position 2 in the aromatic ring of these molecules minimizes interaction with tyrosinase while retaining iron(III) affinity (Hider & Lerch, 1989).
Microbial Catabolism : this compound is a key building block for synthesizing drugs, herbicides, and antibiotics. The 3hpd gene cluster in various bacteria, including Actinobacteria and Proteobacteria, is responsible for the catabolism of this compound. This research offers insights into the microbial degradation of pyridine derivatives in nature (Wang et al., 2020).
Protective Effects in Extreme Conditions : Derivatives of this compound (such as emoxipin and mexidol) have shown protective effects under various extreme conditions like hypoxia, hyper- and hypothermia, and radiation. This suggests their potential as medical protectors in extreme environments (Iasnetsov, 2007).
Anxiolytic Action and Psychotropic Activity : 3-Hydroxypyridines act as membrane-active oxidants and inhibitors of lipid peroxidation. They influence the activity of membrane-bound enzymes and have psychotropic properties, predominantly anxiolytic and antistressor. This research opens pathways for developing non-benzodiazepine tranquilizers (Voronina et al., 1986).
Carcinostatic Activity : this compound-2-carboxaldehyde thiosemicarbazone, a derivative of this compound, has shown activity against various cancers, including leukemia and lung carcinoma. This highlights its potential in cancer research and treatment (French & Blanz, 1966).
Iron(III) Determination : this compound-2-thiol aids in the spectrophotometric and chelatometric determination of iron(III). This property is crucial for various analytical applications in chemistry (Katyal et al., 1973).
Inhibition of Cyclic Nucleotide Phosphodiesterase : 3-Hydroxypyridines can inhibit cyclic nucleotide phosphodiesterase from rabbit heart, affecting the enzyme molecule non-competitively compared with cAMP. This suggests their potential in cardiovascular research (Polyansky et al., 1983).
Synthesis of Pharmaceuticals : this compound is used in the enantioselective synthesis of pharmaceutical compounds like (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine (Sakagami et al., 1996).
Cerebroprotective Activity : A novel compound combining this compound with ascorbic acid residue showed cerebroprotective activity in animal studies, suggesting potential applications in neuroprotection (Belanov et al., 2022).
作用機序
Target of Action
3-Hydroxypyridine primarily targets Monoamine Oxidase (MAO) , an enzyme that plays a key role in the catabolism of catecholamines and indolylalkylamines . It also targets Tyrosinase , a vital enzyme in the biosynthesis of melanin .
Mode of Action
This compound interacts with its targets in a complex manner. It has been found to modulate MAO activity, with the direction of modulation depending on its chemical structural properties . For instance, the isolated this compound derivative emoxypine decreased MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% .
In terms of Tyrosinase, this compound derivatives have shown inhibitory effects, with IC50 values in the range of 25.29 to 64.13 μM .
Biochemical Pathways
The catabolism of this compound is facilitated by a novel four-component gene encoding this compound dehydrogenase HpdA . The initial hydroxylation of this compound is catalyzed by this dehydrogenase, leading to the formation of 2,5-dihydroxypyridine .
Pharmacokinetics
It has been reported that this compound exhibits efficient catalytic performance for activation of the aldehyde group of furfural .
Result of Action
The action of this compound leads to various molecular and cellular effects. For instance, photosensitization of cultured human skin keratinocytes and fibroblasts by this compound derivatives led to a dose-dependent inhibition of proliferation, cell cycle arrest in G2/M, and induction of apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a study reported a direct and environment-friendly method to produce this compound from bio-based furfural in water over a Raney Fe catalyst . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of certain catalysts and the nature of the solvent.
Safety and Hazards
将来の方向性
The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a huge challenge . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives . The global market size of 3-Hydroxypyridine is expected to grow from 2023 to 2028 .
特性
IUPAC Name |
pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNBEZIAWKNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52536-09-1 (hydrochloride salt) | |
| Record name | 3-Pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1051563 | |
| Record name | 3-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light tan powder; [Alfa Aesar MSDS] | |
| Record name | 3-Pyridinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.55 [mmHg] | |
| Record name | 3-Pyridinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10771 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
109-00-2 | |
| Record name | 3-Hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(4-Ethoxyanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B7722108.png)
![6-hydroxy-7-(2-hydroxy-2-phenylethyl)-3-methyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-2H-purin-2-one](/img/structure/B7722114.png)



![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B7722142.png)







